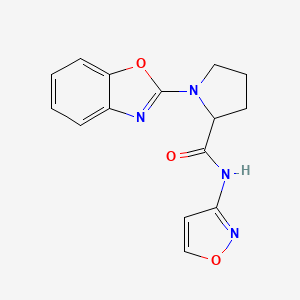
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide (CAS Number: 2097866-19-6) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3 with a molecular weight of 298.30 g/mol. Its structure features a pyrrolidine ring linked to benzoxazole and oxazole moieties, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2097866-19-6 |
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that related benzoxazole derivatives inhibited the quorum sensing system in Pseudomonas aeruginosa, which is crucial for its virulence. The inhibition led to reduced elastase production and biofilm formation, suggesting potential applications in developing anti-pathogenic drugs .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1,3-benzoxazol-2(3H)-one | 50 | Moderate |
| 5-chloro-1,3-benzoxazol-2(3H)-one | 30 | High |
| 6-methyl-1,3-benzoxazol-2(3H)-one | 40 | Moderate |
| 5-methyl-1,3-benzoxazol-2(3H)-one | 25 | High |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. One study reported that certain benzoxazole derivatives exhibited IC50 values in the micromolar range against these cell lines .
Table 2: Cytotoxicity of Benzoxazole Derivatives
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Benzoxazole derivative A | 10 |
| A549 | Benzoxazole derivative B | 15 |
| PC3 | Benzoxazole derivative C | 12 |
The proposed mechanisms for the biological activity of benzoxazole derivatives include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial virulence.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
Case Studies
- Quorum Sensing Inhibition : In a study involving Pseudomonas aeruginosa, the use of benzoxazole derivatives demonstrated significant inhibition of biofilm formation and reduced virulence factors. This suggests their potential as adjuncts in antibiotic therapy .
- Cytotoxicity Assessment : A series of benzoxazole-based compounds were tested against various cancer cell lines. The results indicated that modifications in the chemical structure significantly affected their cytotoxic potency, highlighting the importance of structure-activity relationships in drug design .
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(17-13-7-9-21-18-13)11-5-3-8-19(11)15-16-10-4-1-2-6-12(10)22-15/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWMVNOSGIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














